Stereochemical Selectivity: Z-Isomer Cyclisation Competence vs. E-Isomer Inertness
The (Z)-oxime hydrochloride is the only isomer that undergoes efficient cyclisation to form the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core required for risperidone and iloperidone. The E-isomer oxime is not merely slower reacting but is described as 'essentially unreactive' in the cyclisation step [1]. This means that an intermediate containing even 20% of the E-isomer can reduce productive cyclisation yield proportionally. Enriched Z-isomer oxime with at least 95% Z-content, typically achieved via the hydrochloride salt, is therefore specified to maximise downstream reaction efficiency.
| Evidence Dimension | Cyclisation reactivity to benzisoxazole |
|---|---|
| Target Compound Data | Z-isomer: cyclises efficiently; enriched Z-oxime HCl contains ≥95% Z-isomer |
| Comparator Or Baseline | E-isomer oxime: 'essentially unreactive' — does not cyclise under standard conditions |
| Quantified Difference | Approximately 100% vs. 0% productive cyclisation; enriched Z-isomer specification ≥95% Z-content |
| Conditions | Base-mediated ring closure in aqueous or alcoholic medium as described in risperidone/iloperidone synthetic protocols (US Patent 20040097523, paragraphs [0024]–[0026]) |
Why This Matters
Procuring the incorrect stereoisomer or a mixed E/Z oxime batch directly causes synthetic failure or unacceptable yield loss in pharmaceutical intermediate production.
- [1] US Patent Application 20040097523 A1. Process for making risperidone and intermediates therefor. Published 20 May 2004. Paragraphs [0024]–[0026]. View Source
